An In-depth Technical Guide to 2,4-Dichloro-5-methylbenzoic Acid
An In-depth Technical Guide to 2,4-Dichloro-5-methylbenzoic Acid
CAS Number: 6660-59-9
This guide provides a comprehensive technical overview of 2,4-Dichloro-5-methylbenzoic acid, a halogenated aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who may be interested in the synthesis, properties, and potential applications of this compound. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related compounds to provide a robust and practical resource.
Chemical and Physical Properties
2,4-Dichloro-5-methylbenzoic acid is a solid at room temperature with the chemical formula C₈H₆Cl₂O₂.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6660-59-9 | [1] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.03 g/mol | [1] |
| Melting Point | 180 °C | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | Inferred from related compounds[2] |
Synthesis and Purification
Proposed Synthesis Workflow
A common strategy for the synthesis of substituted benzoic acids involves the oxidation of a corresponding toluene derivative. Therefore, a logical precursor for 2,4-Dichloro-5-methylbenzoic acid would be 2,4-dichloro-5-methyltoluene. The synthesis could proceed via the following conceptual steps:
Caption: Proposed synthesis workflow for 2,4-Dichloro-5-methylbenzoic acid.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Friedel-Crafts Acylation of 2,4-Dichlorotoluene
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To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add 2,4-dichlorotoluene.
-
Cool the mixture in an ice bath and slowly add acetyl chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-methylacetophenone.
Step 2: Haloform Reaction
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Dissolve the crude 2,4-dichloro-5-methylacetophenone in a suitable solvent (e.g., dioxane).
-
Slowly add a freshly prepared solution of sodium hypobromite (from NaOH and bromine) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously until the reaction is complete (monitored by TLC).
-
Destroy any excess hypobromite with a reducing agent (e.g., sodium bisulfite).
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude 2,4-Dichloro-5-methylbenzoic acid.
-
Filter the solid, wash with cold water, and dry.
Purification by Recrystallization
The crude product can be purified by recrystallization.[1][5] A general procedure for the recrystallization of benzoic acid derivatives is as follows:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture).
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Analytical Characterization
Detailed analytical data for 2,4-Dichloro-5-methylbenzoic acid is not widely published. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.
-
Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 7-8 ppm).
-
Methyl Protons (3H): A singlet for the methyl group is expected around δ 2.4-2.6 ppm.[6]
-
Carboxylic Acid Proton (1H): A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.[6]
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Carboxylic Carbon: Expected in the range of δ 165-175 ppm.[7]
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm). The carbons attached to the chlorine atoms will be shifted downfield.
-
Methyl Carbon: A signal for the methyl group is expected around δ 20-25 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Dichloro-5-methylbenzoic acid is expected to exhibit characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.[8]
-
C-H Stretch (Aromatic and Alkyl): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (methyl).[9]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1710-1680 cm⁻¹.[8]
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.[8]
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 2,4-Dichloro-5-methylbenzoic acid will show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
Expected Fragmentation Pattern:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids.
-
Loss of -COOH (M-45): Another characteristic fragmentation pathway.[10]
-
Loss of Cl (M-35/37): Cleavage of a chlorine atom.
Applications in Research and Drug Development
While specific applications of 2,4-Dichloro-5-methylbenzoic acid are not extensively documented, its structural motifs suggest potential utility as a building block in medicinal chemistry and materials science. Benzoic acid derivatives are common scaffolds in drug discovery. For instance, derivatives of the closely related 2,4-dichloro-5-sulfamoylbenzoic acid have been investigated for their antidiabetic activity as α-glucosidase and α-amylase inhibitors.[11][12]
It is plausible that 2,4-Dichloro-5-methylbenzoic acid could serve as an intermediate in the synthesis of more complex molecules with potential biological activity. The carboxylic acid group provides a handle for various chemical modifications, such as amidation and esterification, allowing for the generation of compound libraries for screening.
Caption: Potential applications of 2,4-Dichloro-5-methylbenzoic acid.
Safety and Handling
Hazard Statements (based on related compounds):
-
Harmful if swallowed.[13]
-
Causes skin irritation.[13]
-
Causes serious eye irritation.[13]
-
May cause respiratory irritation.[13]
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2,4-Dichloro-5-methylbenzoic acid is a chemical compound with potential applications as a synthetic intermediate. While comprehensive data for this specific molecule is sparse, this guide provides a detailed overview based on established chemical principles and information from closely related analogs. Researchers working with this compound should exercise caution and adhere to strict safety protocols. Further research into the synthesis, characterization, and biological activity of 2,4-Dichloro-5-methylbenzoic acid is warranted to fully elucidate its potential.
References
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. researchgate.net [researchgate.net]
- 3. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 4. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 5. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. gauthmath.com [gauthmath.com]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. nj.gov [nj.gov]
- 15. ehs.com [ehs.com]
- 16. fishersci.com [fishersci.com]
